p-Tolyl 4-guanidinobenzoate is a compound that belongs to the class of guanidine derivatives, which are known for their biological activities, particularly in medicinal chemistry. This compound features a p-tolyl group attached to a 4-guanidinobenzoate moiety, making it of interest for various scientific applications, including potential therapeutic uses.
The compound can be synthesized through various chemical reactions involving p-tolyl and guanidine derivatives. Its synthesis and biological evaluations have been documented in several studies, highlighting its potential as a bioactive agent.
p-Tolyl 4-guanidinobenzoate can be classified as:
The synthesis of p-tolyl 4-guanidinobenzoate typically involves the reaction of p-toluenesulfonamide with benzoic acid derivatives in the presence of a suitable coupling agent.
The molecular structure of p-tolyl 4-guanidinobenzoate can be represented as follows:
The structural analysis typically involves techniques such as:
p-Tolyl 4-guanidinobenzoate can participate in various chemical reactions due to its functional groups:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and selectivity of these reactions. For example, using polar solvents may enhance the reactivity of the guanidine group.
The mechanism of action of p-tolyl 4-guanidinobenzoate is largely dependent on its interaction with biological targets, particularly enzymes.
Quantitative structure-activity relationship (QSAR) studies often accompany these analyses to correlate structural features with biological activity.
p-Tolyl 4-guanidinobenzoate has several potential applications in scientific research:
The synthesis of p-tolyl 4-guanidinobenzoate hinges on efficient ester bond formation between 4-guanidinobenzoic acid and p-cresol derivatives. Key methodologies include:
Carbodiimide-Mediated Coupling: The most prevalent route employs 4-guanidinobenzoic acid hydrochloride activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts such as DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole). Reaction with p-cresol in anhydrous aprotic solvents (e.g., DMF, DCM) typically proceeds at 0-25°C for 12-48 hours. This method, while reliable, necessitates careful purification to remove urea byproducts and often yields the target ester in moderate (50-65%) isolated yields [6]. Acid scavengers like triethylamine or N-methylmorpholine are crucial when using the hydrochloride salt of the acid.
Acid Chloride Condensation: An alternative pathway involves the generation of 4-guanidinobenzoyl chloride. This is achieved by treating the acid with oxalyl chloride or thionyl chloride in dichloromethane, often with catalytic DMF. The highly reactive acid chloride is then reacted with p-cresol in the presence of a tertiary amine base (e.g., pyridine, triethylamine). While this route can offer faster reaction times and higher yields (70-85%), the handling of moisture-sensitive acid chlorides and potential guanidine group degradation under harsh conditions present significant challenges [3] [6]. Protecting group strategies (e.g., Boc, Z, or trifluoroacetyl for the guanidine) are sometimes employed but add synthetic steps.
Steglich Esterification: For sensitive substrates, the Steglich method using DCC (Dicyclohexylcarbodiimide) and DMAP in DCM at room temperature provides a milder alternative. This method minimizes racemization risks (irrelevant for this non-chiral center but beneficial for other analogs) and often delivers improved yields (60-75%) compared to EDC alone [3]. Optimization studies indicate that solvent choice (DCM > DMF > THF) and DMAP concentration (5-10 mol%) significantly influence reaction efficiency and byproduct formation.
Table 1: Comparative Analysis of Esterification Methods for p-Tolyl 4-Guanidinobenzoate Synthesis
Method | Key Reagents/Conditions | Average Yield (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Carbodiimide (EDC) | EDC, HOBt/DMAP, DMF, RT, 12-24h | 50-65% | Widely applicable, milder conditions | Urea byproduct removal, moderate yields |
Acid Chloride | SOCl₂ or (COCl)₂, then p-cresol, Pyridine | 70-85% | Higher yields, faster reaction | Moisture sensitivity, guanidine degradation risk |
Steglich (DCC/DMAP) | DCC, DMAP, DCM, 0°C to RT, 6-12h | 60-75% | Milder than acid chloride, good yields | Dicyclohexylurea precipitation, DCC toxicity |
Purification and Characterization: Crude p-tolyl 4-guanidinobenzoate typically requires purification via recrystallization (common solvents: ethanol/water, methanol/ethyl acetate) or flash chromatography (stationary phase: silica gel; eluent: gradients of methanol in dichloromethane, e.g., 0-10% MeOH/DCM). Characterization relies on ¹H NMR (confirming ester linkage: downfield shift of aryl protons adjacent to the ester oxygen in the p-tolyl group and characteristic guanidine NH signals), ¹³C NMR (distinct carbonyl carbon at ~165 ppm), and HPLC-UV/ELSD for purity assessment (>95% typically required for biological evaluation) [1] [6].
Scaffold hybridization integrates the 4-guanidinobenzoate warhead with biologically active heterocyclic cores, notably pyrimidines and related structures like isoxazolines or benzodioxanes, to create multifunctional inhibitors or probes:
Rationale and Target Design: The core strategy involves replacing the p-tolyl group with heterocyclic alcohol-derived esters or covalently linking the benzoate moiety to heterocyclic pharmacophores via flexible alkyl or rigid aromatic spacers. This aims to exploit additional binding pockets in target enzymes (e.g., exosites in enteropeptidase or trypsin-like proteases) or confer novel mechanisms of action (e.g., receptor modulation, DNA interaction) [2] [5] [8]. Hybrids are designed for enhanced potency, selectivity over off-target proteases, or altered physicochemical profiles favoring local action.
Synthetic Approaches: Hybridization is achieved primarily through:
Table 2: Representative Hybrid Structures Based on 4-Guanidinobenzoate and Their Reported Activities
Hybrid Core | Linking Motif | Example Compound | Primary Biological Activity | Key Finding |
---|---|---|---|---|
Dihydrobenzofuran | Carboxamide/Alkyl spacer | SCO-792 | Potent Enteropeptidase Inhibitor | Significant body weight reduction in DIO mice [2] |
Phenylisoxazoline | Direct Ester/Alkyl spacer | Compound 6b | Enteropeptidase Inhibitor | Potent anti-obesity effects in DIO rats [2] |
1,4-Benzodioxane | Carboxamide/Alkyl spacer | Compound 9 | Multitarget Ligand (D2R Antag, 5-HT1AR Ag) | Potential antipsychotic agent [5] |
Pyrimidine | Triazole/Spacer | Research Compounds | Anticancer / Kinase Modulation | Enhanced membrane penetration & cytotoxicity [8] [10] |
Quinazoline | Direct Ester | Research Compounds | Dual Serine Protease/Tyrosine Kinase Inhib | Synergistic antiproliferative effects |
Systematic modification of the p-tolyl moiety in p-tolyl 4-guanidinobenzoate provides critical insights into optimizing inhibitory potency and selectivity:
Methyl Group Position and Electronic Effects: The para-methyl group is optimal for potency against trypsin-like serine proteases (e.g., trypsin, enteropeptidase). Shifting the methyl group to the meta or ortho position (o/m-tolyl analogs) consistently results in reduced inhibitory activity (often 3-10 fold decrease in Ki or IC₅₀). This highlights the importance of the planarity and distal hydrophobic pocket occupancy provided by the para-substituent. Removing the methyl group entirely (phenyl 4-guanidinobenzoate) further decreases potency and increases metabolic lability, confirming the role of the methyl in enhancing lipophilicity and metabolic stability [1] [2] [7]. Computational docking models show the p-methyl group occupying a small hydrophobic sub-pocket near the S1/S2 boundary, stabilizing the acyl-enzyme complex [2].
Halogen and Electron-Withdrawing Group Substitution: Replacing the methyl with halogens (Cl, F, Br) at the para position generally maintains or slightly improves in vitro potency due to similar hydrophobic bulk and potential halogen bonding interactions. However, introducing strong electron-withdrawing groups (EWG) like nitro (yielding p-nitrophenyl 4-guanidinobenzoate, pNPGB) significantly alters the properties and mechanism. While pNPGB remains a potent inhibitor (Ki for trypsin ~nM range), the p-nitrophenyl group transforms the molecule into a highly effective active-site titrant and chromogenic substrate due to the efficient release of the yellow p-nitrophenolate anion upon enzymatic hydrolysis. This makes pNPGB invaluable for enzyme kinetic studies and quantification [4] [7]. Conversely, strong electron-donating groups (EDG) like methoxy (p-anisyl derivative) can decrease potency, potentially by disrupting optimal electrostatic interactions or increasing electron density on the ester carbonyl, reducing its electrophilicity towards the catalytic serine.
Extended Aryl/Alkyl Systems: Expanding the p-tolyl to bulky hydrophobic systems like biphenyl, naphthyl, or extended alkyl chains (e.g., p-tert-butylphenyl) frequently leads to steric clashes within the enzyme's S2/S' subsites, dramatically reducing activity against soluble proteases like trypsin. However, for membrane-bound targets like enteropeptidase, which possesses a more open or accommodating S2/S' region, certain bulky analogs show enhanced potency and prolonged dissociation half-life (T₁/₂). For instance, derivatives with carefully positioned hydrophobic extensions interacting with residues like Arg870/Arg871 in enteropeptidase demonstrate improved IC₅₀(initial) and T₁/₂ compared to the parent p-tolyl compound [2]. The balance of hydrophobicity and steric bulk is therefore target-dependent.
Table 3: SAR of p-Tolyl Modifications on 4-Guanidinobenzoate Activity
p-Tolyl Modification | Representative Substituent | Relative Potency (vs p-Tolyl) | Key Physicochemical Change | Primary Biological Consequence |
---|---|---|---|---|
None (Phenyl) | H | ↓↓↓ (2-5x decrease) | Reduced LogP, Increased Metabolic Lability | Reduced enzyme affinity & duration |
Ortho-Methyl (o-Tolyl) | 2-CH₃ | ↓↓ (3-10x decrease) | Steric Hindrance near Ester Link | Disrupted S2/S' binding, reduced kon |
Meta-Methyl (m-Tolyl) | 3-CH₃ | ↓ (2-5x decrease) | Altered Hydrophobic Contact Geometry | Suboptimal S2/S' pocket occupancy |
Para-Halo (e.g., p-Cl) | 4-Cl, 4-F, 4-Br | ↔ / Slight ↑ | Similar LogP, Halogen Bond Potential | Maintained or slightly improved potency |
Para-Nitro (pNPGB) | 4-NO₂ | ↔ / ↑ (for titration) | Strong EWG, Chromophore | Potent inhibitor & chromogenic substrate/titrant |
Para-Methoxy (p-Anisyl) | 4-OCH₃ | ↓↓ | Strong EDG, Increased LogP | Reduced electrophilicity of carbonyl, mixed SAR |
Biphenyl/Naphthyl | 4-Biphenyl, 1-Naphthyl | ↓↓↓ (soluble targets) ↔/↑ (some membrane) | High LogP, Large Steric Bulk | Target-dependent: clash vs. enhanced interaction |
Replacing the ester linkage of p-tolyl 4-guanidinobenzoate with amide or thioamide bonds represents a major strategy to modulate reactivity, stability, and target engagement:
The exploration of carboxamide and carbothioamide derivatives significantly expands the target spectrum and pharmacological utility of the 4-guanidinobenzoate pharmacophore beyond serine protease inhibition, venturing into areas like oncology, CNS disorders, and antimicrobial therapy.
Table 4: Carboxamide and Carbothioamide Derivatives of 4-Guanidinobenzoic Acid
Functional Group | Representative R Group | Synthetic Key Step | Key Property Change vs Ester | Biological Application Focus |
---|---|---|---|---|
Primary Alkyl Amide | -NHCH₃, -NHCH₂CH₃ | EDAC Coupling, Amine + Acid | ↑ Metabolic Stability, ↓ Electrophilicity | Kinase inhibition, Receptor modulation |
Aryl Amide | -NHC₆H₅, -NHC₆H₄CH₃-p | Acid Chloride + Aryl Amine | ↑ LogP, ↑ Aromatic Stacking Potential | DNA binding, Anticancer agents |
Heterocyclic Amide | -N-Morpholine, -N-Piperidine | EDAC/HOBt, Heterocyclic Amine | ↑ Solubility (cyclic amines), ↑ H-bonding | CNS penetration, GPCR ligands |
Thioamide (Alkyl) | -NHC(S)CH₃, -NHC(S)CH₂CH₃ | Lawesson's Reagent on Amide | ↑↑ LogP, ↑ H-bond Acceptor Strength | Mitochondrial disruption, Anticancer |
Thioamide (Aryl) | -NHC(S)C₆H₅ | P₄S₁₀ on Amide / H₂S route | ↑↑ LogP, ↑ Chelation Potential | Cysteine protease inhibition, ROS induction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: